(4-methoxyphenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone
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Overview
Description
1-(4-METHOXYBENZOYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYBENZOYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the phenyl and methylphenyl groups through various coupling reactions. The final step often involves the attachment of the piperazine ring and the methoxybenzoyl group under specific conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYBENZOYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings and heterocyclic core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors, receptor ligands, or other bioactive agents. Studies might focus on their interactions with specific proteins or cellular pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers might investigate its efficacy and safety as a drug candidate for treating various diseases.
Industry
In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYBENZOYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrolo[2,3-d]pyrimidine derivatives, piperazine-containing molecules, and methoxybenzoyl-substituted compounds. Examples include:
- 1-(4-METHOXYBENZOYL)-4-PHENYLPIPERAZINE
- 4-(3-METHYLPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDINE
- 1-(4-METHOXYBENZOYL)-4-(3-METHYLPHENYL)PIPERAZINE
Uniqueness
What sets 1-(4-METHOXYBENZOYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE apart is its combination of structural features, which may confer unique chemical reactivity and biological activity. Its multi-functional nature allows for diverse applications and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C31H29N5O2 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[4-[7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C31H29N5O2/c1-22-7-6-10-25(19-22)36-20-27(23-8-4-3-5-9-23)28-29(32-21-33-30(28)36)34-15-17-35(18-16-34)31(37)24-11-13-26(38-2)14-12-24/h3-14,19-21H,15-18H2,1-2H3 |
InChI Key |
IBWRLPWWWMMCOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Origin of Product |
United States |
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